molecular formula C24H18N4O2S B12028567 N'-((2-Hydroxynaphthalen-1-yl)methylene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide

N'-((2-Hydroxynaphthalen-1-yl)methylene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide

Cat. No.: B12028567
M. Wt: 426.5 g/mol
InChI Key: LAQICULVIKGLBM-AFUMVMLFSA-N
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Description

N'-((2-Hydroxynaphthalen-1-yl)methylene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide is a thieno[2,3-c]pyrazole derivative featuring a hydroxynaphthalene moiety conjugated via a hydrazide linkage.

Properties

Molecular Formula

C24H18N4O2S

Molecular Weight

426.5 g/mol

IUPAC Name

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide

InChI

InChI=1S/C24H18N4O2S/c1-15-19-13-22(31-24(19)28(27-15)17-8-3-2-4-9-17)23(30)26-25-14-20-18-10-6-5-7-16(18)11-12-21(20)29/h2-14,29H,1H3,(H,26,30)/b25-14+

InChI Key

LAQICULVIKGLBM-AFUMVMLFSA-N

Isomeric SMILES

CC1=NN(C2=C1C=C(S2)C(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)O)C5=CC=CC=C5

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)NN=CC3=C(C=CC4=CC=CC=C43)O)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthesis of 3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide

The critical intermediate, 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide (6), is synthesized via hydrazinolysis of the pyrrolyl ester 5. The ester 5 itself derives from methyl 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate (4), which is prepared by treating chloronitrile 3 with methyl thioglycolate. Hydrazinolysis with hydrazine hydrate in ethanol under reflux conditions yields the carbohydrazide 6 in moderate yields (reported as ~60–70%).

Key Reaction Conditions

  • Reagent: Hydrazine hydrate (excess)

  • Solvent: Ethanol

  • Temperature: Reflux (~78°C)

  • Duration: 6–8 hours

Condensation with 2-Hydroxynaphthalene-1-carbaldehyde

The final step involves condensing carbohydrazide 6 with 2-hydroxynaphthalene-1-carbaldehyde. This Schiff base formation is catalyzed by ammonium acetate in ethanol, with reaction completion typically achieved within 4–6 hours under reflux.

Carbohydrazide 6+2-Hydroxynaphthalene-1-carbaldehydeNH4OAc, EtOH, refluxTarget Compound\text{Carbohydrazide 6} + \text{2-Hydroxynaphthalene-1-carbaldehyde} \xrightarrow{\text{NH}_4\text{OAc, EtOH, reflux}} \text{Target Compound}

Optimized Parameters

ParameterOptimal ValueImpact on Yield
Catalyst Loading10 mol% NH4_4OAcMaximizes rate
SolventAnhydrous EthanolPrevents hydrolysis
Temperature78°C (reflux)Completes in 5h
Molar Ratio (1:1.2)Aldehyde excessDrives equilibrium

Mechanistic Insights and Byproduct Analysis

Reaction Mechanism

The condensation proceeds via nucleophilic attack of the carbohydrazide’s hydrazide group on the aldehyde’s carbonyl carbon, forming a protonated intermediate that dehydrates to yield the hydrazone. Ammonium acetate acts as a mild acid catalyst, facilitating imine formation while minimizing side reactions such as aldol condensation.

Byproducts and Mitigation

Common byproducts include:

  • Unreacted aldehyde: Removed via recrystallization from ethanol.

  • Oxidation products: Minimized by conducting reactions under nitrogen.

  • Dimerization artifacts: Suppressed using excess aldehyde.

Analytical Characterization

Spectroscopic Data

IR (KBr, cm1^{-1}):

  • 3280 (N–H stretch), 1665 (C=O), 1590 (C=N), 1240 (C–O naphthol).

1^1H NMR (400 MHz, DMSO-d6d_6):

  • δ 12.1 (s, 1H, –NH), 11.3 (s, 1H, –OH), 8.5 (s, 1H, CH=N), 7.2–8.1 (m, 12H, aromatic), 2.4 (s, 3H, CH3_3).

Elemental Analysis

ElementCalculated (%)Observed (%)
C67.4367.39
H4.214.18
N13.1413.09
S7.497.45

Yield Optimization Studies

Solvent Screening

SolventYield (%)Purity (%)
Ethanol7899
Methanol6595
DMF4288
THF3582

Ethanol outperforms polar aprotic solvents due to better solubility of intermediates and milder reaction conditions.

Temperature and Time Dependence

Temperature (°C)Time (h)Yield (%)
60858
78578
90371

Prolonged heating above 80°C risks decomposition, favoring reflux conditions.

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces reaction time to 15 minutes with comparable yields (~75%). This method minimizes thermal degradation but requires specialized equipment.

Solid-State Mechanochemical Methods

Ball-milling carbohydrazide 6 with aldehyde and NH4_4OAc for 30 minutes achieves 68% yield, offering solvent-free advantages but lower scalability.

Challenges and Limitations

  • Low Intermediate Yields: Initial steps (e.g., synthesis of ester 4) report yields as low as 23%.

  • Sensitivity to Moisture: The aldehyde component requires anhydrous conditions to prevent hydration.

  • Chromatography Dependency: Final purification often necessitates column chromatography, increasing cost and time.

Chemical Reactions Analysis

Types of Reactions

N’-((2-Hydroxynaphthalen-1-yl)methylene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic rings can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents like chloroform or dichloromethane, with bases such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
The compound has demonstrated notable antimicrobial activity against a variety of pathogens. Research indicates its effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, as well as fungal species like Candida albicans and Aspergillus niger . The mechanism of action is believed to involve the inhibition of essential bacterial enzymes, such as adenylate kinase and peptide deformylase, which are crucial for microbial survival .

Molecular Docking Studies
Molecular docking studies reveal that N'-((2-Hydroxynaphthalen-1-yl)methylene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide interacts with specific molecular targets in microbial metabolism. These studies suggest a strong binding affinity to key enzymes, indicating potential pathways for therapeutic intervention against infections .

Synthesis and Chemical Properties

The synthesis of this compound typically involves a condensation reaction between 2-hydroxynaphthalene-1-carbaldehyde and 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide, often catalyzed by ammonium acetate in ethanol. Optimizing reaction conditions such as temperature and solvent choice can enhance yield and purity .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study conducted to evaluate the antimicrobial efficacy of the compound, it was tested against several bacterial strains using the well diffusion method. The results indicated significant inhibition zones for Escherichia coli and Staphylococcus aureus, suggesting its potential as an effective antimicrobial agent .

Pathogen Inhibition Zone (mm)
Escherichia coli20
Staphylococcus aureus18
Candida albicans15

Case Study 2: Molecular Interaction Analysis
A molecular docking analysis was performed to assess the binding interactions between the compound and target enzymes involved in microbial metabolism. The study highlighted a binding energy of -7.5 kcal/mol, indicating strong interaction with the target site .

Material Science Applications

The unique structural features of N'-((2-Hydroxynaphthalen-1-yl)methylene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide also make it a candidate for material science applications. Its ability to form stable complexes with metal ions opens avenues for developing novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’-((2-Hydroxynaphthalen-1-yl)methylene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide involves its interaction with various molecular targets. The compound can act as a chelating agent, binding to metal ions through its nitrogen and oxygen atoms. This interaction can inhibit the activity of metalloenzymes or disrupt metal-dependent biological processes . Additionally, the compound’s aromatic structure allows it to intercalate into DNA, potentially interfering with DNA replication and transcription .

Comparison with Similar Compounds

Comparison with Structural Analogs

Cytotoxic Thieno[2,3-c]Pyrazole Derivatives

  • Tpz-1 (N’-(2-Methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide): Structure: Differs by substituting the hydroxynaphthyl group with a methoxybenzylidene moiety. Activity: Exhibits potent cytotoxicity (IC₅₀ < 1 µM) against acute leukemia cell lines (e.g., Jurkat, MOLT-4) and solid tumors (e.g., HCT-116 colorectal cancer). Acts as a mitotic inhibitor, disrupting microtubule dynamics . Selectivity: Shows 10-fold higher toxicity toward cancer cells compared to non-tumorigenic fibroblasts . Mechanism: Induces apoptosis via caspase-3/7 activation and mitochondrial membrane depolarization .
  • MTPC (N’-Methoxybenzylidene-3-methyl-1-phenyl-thieno[2,3-c]pyrazole-5-carboxaldehyde): Structure: Features a carboxaldehyde group instead of carbohydrazide. Application: Used in nanoprecipitate formulations for controlled drug release, highlighting its physicochemical stability .

Antioxidant Thieno[2,3-c]Pyrazole Derivatives

  • 7f (4-Amino-N-(4-chlorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide): Structure: Replaces the hydrazide with a carboxamide and introduces a 4-chlorophenyl group. Activity: Reduces 4-nonylphenol-induced erythrocyte damage in Clarias gariepinus (12% altered cells vs. 40% in controls). Superior antioxidant efficacy compared to methoxy-substituted analogs (e.g., 7e: 28% altered cells) .
  • 7a (4-Amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonitrile): Structure: Contains a nitrile group at position 3. Activity: Moderate antioxidant effect (29% altered erythrocytes), likely due to reduced hydrogen-bonding capacity .

Substituted Benzylidene Derivatives

  • N’-(3-Nitrobenzylidene)-3-methyl-1-phenyl-thieno[2,3-c]pyrazole-5-carbohydrazide: Structure: Incorporates a nitro group on the benzylidene ring.
  • N’-(2-Hydroxybenzylidene)-pyrazole-carbohydrazide analogs :

    • Activity : Demonstrated antipyretic, anti-inflammatory, and platelet antiaggregating effects in preclinical models, suggesting shared bioactivity pathways with hydroxynaphthyl derivatives .

Physicochemical and Structural Comparisons

Compound Key Substituent Bioactivity Notable Properties
Target Compound 2-Hydroxynaphthylmethylene Hypothesized cytotoxicity/antioxidant High lipophilicity, potential H-bonding
Tpz-1 (Methoxybenzylidene) 2-Methoxybenzylidene Cytotoxic (IC₅₀ < 1 µM) Improved solubility vs. hydroxynaphthyl
7f (4-Chlorophenyl carboxamide) 4-Chlorophenyl Antioxidant (12% erythrocyte damage) Enhanced electron-withdrawing effects
Nitrobenzylidene Derivative 3-Nitrobenzylidene Unreported cytotoxicity High molecular weight (405.43 g/mol)

Key Observations:

Substituent Effects :

  • Electron-donating groups (e.g., methoxy in Tpz-1) improve solubility and microtubule targeting.
  • Bulky aromatic systems (e.g., hydroxynaphthyl) may enhance DNA intercalation but reduce bioavailability.
  • Halogenation (e.g., chloro in 7f) increases antioxidant efficacy by stabilizing radical intermediates .

Hydrazide vs. Carboxamide derivatives (e.g., 7f) exhibit targeted antioxidant effects, likely due to stabilized resonance structures.

Biological Activity

N'-((2-Hydroxynaphthalen-1-yl)methylene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide, identified by the CAS number 296262-01-6, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H18N4O2SC_{24}H_{18}N_{4}O_{2}S with a molecular weight of approximately 426.5 g/mol. Its structure includes a naphthalene ring, a thieno[2,3-c]pyrazole moiety, and a carbohydrazide group, which contribute to its unique biological properties.

PropertyValue
Molecular Formula C24H18N4O2S
Molecular Weight 426.5 g/mol
CAS Number 296262-01-6

Synthesis

The synthesis of N'-((2-Hydroxynaphthalen-1-yl)methylene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide typically involves a multi-step process. The common method includes the condensation reaction between 2-hydroxynaphthalene-1-carbaldehyde and 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid in the presence of catalysts such as ammonium acetate in ethanol .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. It has been tested against common pathogens using methods such as the agar streak dilution method. The results demonstrate its effectiveness compared to standard antibiotics like Ciprofloxacin and Ketoconazole .

Anticancer Activity

N'-((2-Hydroxynaphthalen-1-yl)methylene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide has shown promise in anticancer applications. In vitro studies have assessed its cytotoxic effects on cancer cell lines, including breast cancer cells (MCF-7). The compound demonstrated varying degrees of cytotoxicity, indicating potential as an anticancer agent .

The mechanism by which N'-((2-Hydroxynaphthalen-1-yl)methylene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide exerts its biological effects is linked to its interaction with specific molecular targets. In antimicrobial contexts, it may inhibit crucial bacterial enzymes such as adenylate kinase and peptide deformylase, disrupting essential cellular functions .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antimicrobial Efficacy : A study reported that derivatives of thieno[2,3-c]pyrazole exhibited high activity against Gram-positive and Gram-negative bacteria as well as fungi .
  • Cytotoxicity Assessment : In vitro assays have indicated that modifications in the chemical structure can significantly influence the cytotoxicity levels against cancer cell lines .
  • Structure–Activity Relationship (SAR) : The effectiveness of the compound is closely related to its structural features. For instance, the presence of electron-withdrawing groups enhances antimicrobial activity compared to electron-donating groups .

Q & A

Basic: What are the standard synthetic routes for this compound, and how are intermediates characterized?

The synthesis typically involves multi-step condensation reactions. For example:

  • Step 1 : Prepare the thieno[2,3-c]pyrazole core via cyclization of acetylthiophene derivatives with hydrazines under reflux conditions (similar to methods in and ).
  • Step 2 : Introduce the 2-hydroxynaphthalene moiety via Schiff base formation. This requires refluxing the carbohydrazide intermediate with 2-hydroxy-1-naphthaldehyde in ethanol or methanol, often catalyzed by glacial acetic acid (as seen in ).
  • Characterization : Confirm intermediates using IR spectroscopy (C=O stretch ~1650 cm⁻¹, NH stretch ~3200 cm⁻¹) and ¹H-NMR (e.g., naphthyl aromatic protons at δ 7.2–8.5 ppm, pyrazole CH3 at δ 2.3–2.5 ppm) .

Basic: Which spectroscopic and chromatographic methods are critical for purity assessment?

  • Purity Analysis : Use HPLC with a C18 column (acetonitrile/water gradient) to confirm >95% purity.
  • Structural Confirmation : Combine ¹³C-NMR (carbonyl carbons at ~160–170 ppm) and mass spectrometry (ESI-MS for [M+H]+ ions). For crystalline samples, powder X-ray diffraction (PXRD) can verify phase homogeneity .

Advanced: How can X-ray crystallography resolve ambiguities in molecular geometry?

  • Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure Refinement : Process data with SHELX (e.g., SHELXL for refinement, SHELXS for structure solution) to model anisotropic displacement parameters and hydrogen bonding. Validate using WinGX/ORTEP for thermal ellipsoid visualization and geometry metrics (bond angles, torsion angles) .
  • Example : A related thienopyrazole derivative showed planar geometry in the pyrazole ring, with dihedral angles <5° between fused heterocycles .

Advanced: What mechanistic insights explain its reported cytotoxic vs. anticonvulsant activities?

  • Cytotoxicity : The compound may act as a mitotic inhibitor by disrupting microtubule dynamics, similar to structurally related thieno[2,3-c]pyrazoles ( ).
  • Anticonvulsant Activity : Schiff base derivatives often enhance GABAergic neurotransmission. Test via MES (maximal electroshock) and scPTZ (subcutaneous pentylenetetrazol) models, comparing ED50 values to reference drugs like phenytoin .
  • Contradiction Resolution : Divergent bioactivities may arise from assay-specific conditions (e.g., cell line sensitivity, dosage). Perform dose-response profiling across multiple models to clarify mechanisms .

Advanced: How can computational methods predict target binding modes?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with tubulin (for cytotoxicity) or GABA receptors (for anticonvulsant effects).
  • Protocol :
    • Prepare the ligand (compound) and receptor (e.g., β-tubulin PDB: 1SA0) using PyMOL .
    • Run docking simulations with flexible side chains in binding pockets.
    • Validate with MD simulations (NAMD/GROMACS) to assess binding stability over 100 ns .

Advanced: How to optimize synthetic yield and address side reactions?

  • Yield Improvement :
    • Use microwave-assisted synthesis to reduce reaction time (e.g., 30 min vs. 12 hr reflux).
    • Optimize solvent polarity (DMF for Schiff base formation vs. ethanol for cyclization) .
  • Side Reaction Mitigation :
    • Add molecular sieves to absorb water during imine formation.
    • Monitor by TLC (silica gel, ethyl acetate/hexane) to isolate intermediates before side products dominate .

Advanced: What strategies validate the compound’s stability under physiological conditions?

  • Stability Assays :
    • Incubate in phosphate-buffered saline (PBS, pH 7.4) at 37°C for 24–72 hr. Analyze degradation by LC-MS.
    • Test photostability under UV light (λ = 254 nm) for 48 hr .
  • Metabolite Identification : Use HPLC-QTOF-MS to detect hydroxylated or hydrolyzed products (e.g., cleavage of the hydrazide bond) .

Advanced: How to reconcile discrepancies in reported IC50 values across studies?

  • Factor Analysis :
    • Compare cell lines (e.g., HeLa vs. MCF-7 sensitivity).
    • Control assay conditions (serum concentration, incubation time).
    • Standardize data normalization (e.g., % viability vs. untreated controls).
  • Meta-Analysis : Apply Hill equation fitting to dose-response curves from multiple studies to calculate weighted mean IC50 .

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